3-Methoxy-5-nitrobenzoic acid
Overview
Description
3-Methoxy-5-nitrobenzoic acid is an organic compound with the molecular formula C₈H₇NO₅ and a molecular weight of 197.15 g/mol . It is a derivative of benzoic acid, characterized by the presence of a methoxy group (-OCH₃) at the third position and a nitro group (-NO₂) at the fifth position on the benzene ring . This compound is used in various chemical and biological research applications due to its unique structural properties.
Mechanism of Action
Target of Action
It’s known that nitro compounds generally interact with a variety of biological targets, often through electrophilic aromatic substitution reactions .
Mode of Action
Nitro compounds, in general, are known to undergo various reactions, including electrophilic aromatic substitution . The nitro group (−NO2) is a hybrid of two equivalent resonance structures, which can interact with other molecules in the system .
Biochemical Pathways
Nitro compounds are known to participate in a variety of biochemical reactions, including suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Nitro compounds, in general, are known to have a variety of effects depending on their specific structures and the biological systems they interact with .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can influence the behavior of nitro compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxy-5-nitrobenzoic acid can be synthesized through several methods. One common method involves the nitration of 3-methoxybenzoic acid using a mixture of nitric acid and sulfuric acid . The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Another method involves the methylation of 5-nitrobenzoic acid using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate . This reaction introduces the methoxy group at the third position on the benzene ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and methylation reactions. These processes are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Catalysts: Sulfuric acid, hydrochloric acid.
Major Products
Reduction: 3-Methoxy-5-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Esterification: Methyl 3-methoxy-5-nitrobenzoate.
Scientific Research Applications
3-Methoxy-5-nitrobenzoic acid is utilized in various scientific research fields:
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-nitrobenzoic acid: Similar structure but with the nitro group at the fourth position.
5-Methoxy-2-nitrobenzoic acid: Similar structure but with the methoxy group at the fifth position and the nitro group at the second position.
Uniqueness
3-Methoxy-5-nitrobenzoic acid is unique due to the specific positioning of the methoxy and nitro groups, which influences its chemical reactivity and biological activity. This unique structure makes it valuable for specific research applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
3-methoxy-5-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-14-7-3-5(8(10)11)2-6(4-7)9(12)13/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIIPLXNJAJOMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415418 | |
Record name | 3-methoxy-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78238-12-7 | |
Record name | 3-methoxy-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxy-5-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying 4-hydroxy-3-methoxy-5-nitrobenzoic acid in the context of 5-carboxyvanillate decarboxylases?
A: 4-Hydroxy-3-methoxy-5-nitrobenzoic acid serves as a valuable tool to investigate the structure and function of 5-carboxyvanillate decarboxylases. This compound is likely a substrate analog that binds to the enzyme's active site. By analyzing the crystal structures of the enzyme complexed with 4-hydroxy-3-methoxy-5-nitrobenzoic acid, researchers can gain insights into the enzyme's catalytic mechanism and substrate specificity. [, , , ]
Q2: What do the crystal structures reveal about the interaction between 4-hydroxy-3-methoxy-5-nitrobenzoic acid and 5-carboxyvanillate decarboxylases?
A: The crystal structures provide a detailed view of how 4-hydroxy-3-methoxy-5-nitrobenzoic acid interacts with the enzyme's active site. This information helps researchers understand the specific amino acid residues involved in substrate binding and catalysis. [, , , ] For example, one study revealed the high-resolution structure of the complex with manganese present in the active site. [] Another study investigated the impact of a specific mutation (D314N) on ligand binding. []
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